![molecular formula C21H17ClN2O B14607354 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 61078-34-0](/img/structure/B14607354.png)
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring and a cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Pyrazolidine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Cyclization: The final step involves the cyclization of the intermediate product to form the cyclohexadienone moiety, which can be achieved through an intramolecular aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known pharmaceuticals.
Materials Science: It is explored for use in organic electronics and as a precursor for the synthesis of novel polymers.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-[5-(4-Methylphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
- 4-[5-(4-Fluorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
Uniqueness
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
61078-34-0 |
|---|---|
分子式 |
C21H17ClN2O |
分子量 |
348.8 g/mol |
IUPAC名 |
4-[5-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C21H17ClN2O/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)21(24-23-20)16-8-12-18(25)13-9-16/h1-13,19-20,23,25H |
InChIキー |
KVXOSZIKVQGBEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(NN=C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


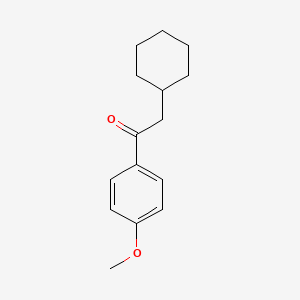

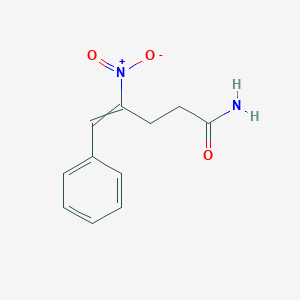
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
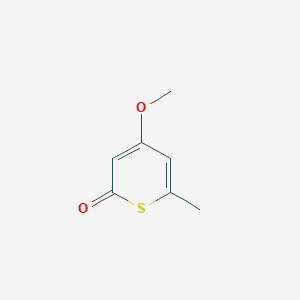
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
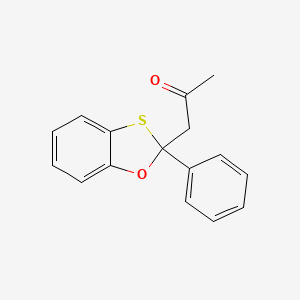
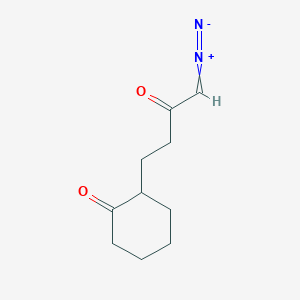
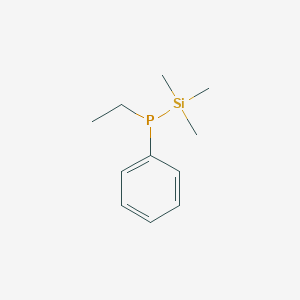



![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
